6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-morpholin-4-ylpropylamino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-2-27-16-6-4-15(5-7-16)14-17-18(25)21-19(23-22-17)20-8-3-9-24-10-12-26-13-11-24/h4-7H,2-3,8-14H2,1H3,(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJYTJLEFRBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines. The ethoxybenzyl and morpholinopropyl groups are then introduced through nucleophilic substitution reactions under controlled conditions, often using solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Triethylamine, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- A study demonstrated that compounds with similar structures inhibited the growth of breast and prostate cancer cells by inducing apoptosis through the activation of specific signaling pathways (e.g., PI3K/Akt pathway) .
- Another investigation revealed that derivatives of triazine could effectively target the Focal Adhesion Kinase (FAK) pathway, which is crucial in cancer metastasis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi:
- In vitro studies have indicated that certain triazine compounds possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazine derivatives:
- Compounds similar to 6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of a related triazine derivative against human breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized various triazine derivatives and tested their effects against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazinones are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Functional Group Impact on Activity
- Ethoxybenzyl vs. Thienylvinyl/Trifluoromethyl : The ethoxybenzyl group in the target compound may enhance membrane permeability compared to the electron-deficient trifluoromethyl or conjugated thienylvinyl groups in other analogs. This could shift applications from herbicidal (metribuzin) to pharmacological (e.g., anticancer or antimicrobial) .
- Morpholinopropylamino vs. Methylthio/Hydroxypropylthio: The morpholine moiety introduces hydrogen-bond acceptors and solubility, contrasting with methylthio (lipophilic) or hydroxypropylthio (polar) groups. This suggests improved bioavailability for the target compound .
- Schiff Base vs.
Physicochemical Properties
- LogP and Solubility: The ethoxybenzyl group increases logP compared to metribuzin, but morpholinopropyl mitigates this via hydrophilicity. This balance may enhance blood-brain barrier penetration for CNS targets .
- Thermal Stability: Methylthio and tert-butyl groups (e.g., metribuzin) confer stability, whereas morpholinopropyl and ethoxybenzyl may lower melting points, affecting formulation .
Biological Activity
The compound 6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a derivative of the triazine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₃₁N₅O₂
- Molecular Weight: 341.48 g/mol
- SMILES Notation: CC(C)CCN1CCOCC1N(C(=O)N=C(N)N)C2=CC=C(C=C2)OCC
The structure of this compound features a triazine core which is known to enhance biological activity through various modifications.
Biological Activity Overview
Triazine derivatives have been extensively studied for their biological activities, including:
- Anticancer Activity: Many triazine compounds exhibit potent anticancer effects by inhibiting key enzymes involved in tumorigenesis.
- Antimicrobial Properties: These compounds have shown efficacy against various bacteria and fungi.
- Antiviral Effects: Certain derivatives demonstrate the ability to inhibit viral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells.
- Apoptosis Induction: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Cycle Arrest: This compound has been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Research Findings and Case Studies
Recent studies have highlighted the promising biological activities of triazine derivatives:
Anticancer Activity
A study demonstrated that similar triazine compounds exhibited significant cytotoxicity against various cancer cell lines:
- Leukemia: GI50 = 1.96 µM
- Colon Cancer: GI50 = 2.60 µM
- Melanoma: GI50 = 1.91 µM
These findings suggest that modifications to the triazine core can enhance anticancer potency .
Antimicrobial Activity
In another investigation, derivatives of triazine were tested against multiple bacterial strains. The results indicated that certain modifications led to increased antibacterial activity:
- E. coli: Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- S. aureus: MIC = 16 µg/mL
This highlights the potential use of these compounds as antimicrobial agents .
Data Table: Biological Activities of Related Triazine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/GI50 (µM) |
|---|---|---|---|
| Triazine A | Anticancer | Leukemia | 1.96 |
| Triazine B | Antimicrobial | E. coli | 32 |
| Triazine C | Antiviral | HIV | 0.5 |
Q & A
Q. What are the optimized synthetic routes for 6-(4-ethoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one, and what reaction conditions yield the highest purity?
Answer: The synthesis involves a multi-step approach:
- Core formation : Construct the triazinone core via cyclocondensation of thiourea derivatives or hydrazine precursors under reflux in ethanol or dioxane .
- Substituent introduction : Introduce the 4-ethoxybenzyl group via nucleophilic alkylation using K₂CO₃ as a base in DMF. The morpholinopropyl amino group is added via a coupling reaction (e.g., EDC/HOBt) in THF at 60°C .
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >85% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
Answer:
- IR spectroscopy : Confirm C=O (1670 cm⁻¹) and NH stretches (3200–3100 cm⁻¹). The morpholinopropyl chain shows C-O-C vibrations at 1100 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–6.8 ppm. The ethoxy group’s CH₃ resonates at δ 1.4 ppm, while morpholinopropyl CH₂ groups show δ 2.6–3.4 ppm. The triazinone carbonyl appears at δ 172 ppm in ¹³C NMR .
- Mass spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z ~428) and fragmentation patterns (e.g., loss of morpholine ring) .
Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?
Answer:
- Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water. Use anhydrous DMSO for biological assays to prevent hydrolysis .
- Storage : Store at –20°C under argon in amber vials. Stability studies show <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the morpholinopropyl amino group be addressed?
Answer:
- Protection/deprotection : Temporarily protect the triazinone NH group with Boc anhydride to direct substitution to the C3 position .
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, achieving >90% regioselectivity for the morpholinopropyl group .
- Kinetic control : Conduct reactions at 0°C to favor mono-substitution over di-substitution by limiting reagent mobility .
Q. What are the primary environmental degradation pathways of this compound in soil, and how do pH levels influence its persistence?
Answer:
- Pathways : Microbial degradation via deamination (yielding 6-(4-ethoxybenzyl)-1,2,4-triazin-3,5-dione) and cleavage of the morpholine ring (detected via LC-MS) .
- pH dependence : Degradation half-life increases from 14 days (pH 5) to 42 days (pH 7) due to reduced microbial activity in alkaline soils. Use ¹⁴C-labeled analogs to track metabolite formation .
Q. How can computational modeling predict the compound’s bioactivity against target enzymes?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). The morpholinopropyl group’s flexibility enhances binding entropy .
- QSAR analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values. Ethoxybenzyl groups improve lipophilicity (logP ~2.8), enhancing membrane permeability .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NH proton shifts)?
Answer:
- Variable temperature NMR : Perform at 25°C and 60°C to identify tautomeric equilibria (e.g., NH proton exchange between triazinone and morpholine) .
- Deuterium exchange : Treat with D₂O to distinguish exchangeable NH protons from aromatic signals.
- DFT calculations : Compare experimental ¹³C shifts with Gaussian-optimized structures to validate assignments .
Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace ethoxybenzyl with fluorobenzyl () to assess electronic effects. Morpholinopropyl can be substituted with piperazinyl for polarity modulation .
- Bioisosteres : Replace triazinone with pyridazinone to evaluate ring flexibility. Use Suzuki coupling to introduce heteroaryl groups at C6 .
- Activity cliffs : Test analogs with IC₅₀ values diverging by >10-fold to identify critical pharmacophore features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
